4,5-Dibromonicotinic acid

Catalog No.
S9101237
CAS No.
1009334-28-4
M.F
C6H3Br2NO2
M. Wt
280.90 g/mol
Availability
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4,5-Dibromonicotinic acid

CAS Number

1009334-28-4

Product Name

4,5-Dibromonicotinic acid

IUPAC Name

4,5-dibromopyridine-3-carboxylic acid

Molecular Formula

C6H3Br2NO2

Molecular Weight

280.90 g/mol

InChI

InChI=1S/C6H3Br2NO2/c7-4-2-9-1-3(5(4)8)6(10)11/h1-2H,(H,10,11)

InChI Key

IHKYGDGPCRXNHQ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=C(C=N1)Br)Br)C(=O)O

4,5-Dibromonicotinic acid is an organic compound with the molecular formula C6H3Br2NO2\text{C}_6\text{H}_3\text{Br}_2\text{N}\text{O}_2. It is a derivative of nicotinic acid, characterized by the substitution of two bromine atoms at the 4th and 5th positions of the pyridine ring. This compound is notable for its unique electronic properties and potential applications in various fields, including medicinal chemistry and materials science .

  • Substitution Reactions: The bromine atoms can be replaced by other functional groups through nucleophilic substitution. Common reagents for these reactions include sodium hydroxide and potassium tert-butoxide, typically under basic conditions.
  • Oxidation and Reduction Reactions: This compound can participate in redox reactions, allowing for modifications in its oxidation state. Oxidizing agents such as potassium permanganate or hydrogen peroxide are often employed.
  • Coupling Reactions: It can be utilized in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds, using palladium catalysts and boronic acids.

The biological activity of 4,5-Dibromonicotinic acid has been explored in various studies. Its structural similarity to nicotinic acid suggests potential roles in enzyme inhibition and receptor binding. Preliminary research indicates that it may influence nicotinic acetylcholine receptors, which are crucial in neurotransmission and are implicated in various neurological disorders . Further studies are needed to fully understand its pharmacological effects and therapeutic potential.

The synthesis of 4,5-Dibromonicotinic acid typically involves a multi-step process starting from nicotinic acid. A common method includes:

  • Bromination: Nicotinic acid is treated with bromine under controlled conditions to ensure selective substitution at the 4th and 5th positions.
  • Purification: The resulting product is purified through recrystallization or chromatography to achieve high purity levels .

In industrial settings, continuous flow reactors may be used to enhance efficiency and yield during the production process.

4,5-Dibromonicotinic acid has several applications across different fields:

  • Organic Synthesis: It serves as a building block for the preparation of more complex molecules.
  • Medicinal Chemistry: Ongoing research aims to explore its potential as a pharmaceutical intermediate.
  • Material Science: The compound is investigated for its unique electronic properties, making it suitable for use in advanced materials such as polymers and liquid crystals .

Interaction studies involving 4,5-Dibromonicotinic acid focus primarily on its binding affinity with nicotinic receptors. Research indicates that it may act as an inhibitor or modulator of these receptors, which could have implications for treating conditions like Alzheimer's disease and other cognitive disorders. Further exploration into its interactions with various biological targets is warranted to elucidate its full therapeutic potential .

Several compounds share structural similarities with 4,5-Dibromonicotinic acid. Here are some notable examples:

Compound NameStructure CharacteristicsUniqueness
5,6-Dibromonicotinic acidBromine substitutions at different positionsDifferent electronic properties due to bromination pattern
5-Bromo-6-chloronicotinic acidContains both bromine and chlorineUnique halogen combination affecting reactivity
Nicotinic acidParent compound without bromine substitutionsLacks the unique properties imparted by bromination
2,5-Dibromonicotinic acidBromination at different positionsOffers different reactivity patterns compared to 4,5-Dibromonicotinic acid
3-Bromo-5-pyridine carboxylic acidDifferent substitution pattern on the pyridine ringUnique reactivity due to carboxylic group presence

The uniqueness of 4,5-Dibromonicotinic acid lies in its specific substitution pattern which imparts distinct electronic and steric properties. This specificity makes it particularly valuable for targeted synthesis and specialized applications in research and industry .

Systematic IUPAC Nomenclature and Molecular Formula

The systematic IUPAC name for 4,5-dibromonicotinic acid is 4,5-dibromopyridine-3-carboxylic acid. This nomenclature reflects the substitution pattern on the pyridine ring:

  • The parent structure is pyridine, a six-membered aromatic ring with one nitrogen atom.
  • The carboxylic acid functional group (-COOH) is located at the 3-position.
  • Bromine atoms are attached to the 4- and 5-positions of the ring.

The molecular formula $$ \text{C}6\text{H}3\text{Br}2\text{NO}2 $$ corresponds to a molecular weight of 280.90 g/mol. For comparison, monobrominated derivatives like 5-bromonicotinic acid ($$ \text{C}6\text{H}4\text{Br}\text{NO}2 $$, MW 202.01 g/mol) and 4-bromonicotinic acid hydrobromide ($$ \text{C}6\text{H}5\text{Br}2\text{NO}_2 $$, MW 282.92 g/mol) exhibit reduced halogenation and distinct mass profiles.

CompoundMolecular FormulaMolecular Weight (g/mol)
4,5-Dibromonicotinic acid$$ \text{C}6\text{H}3\text{Br}2\text{NO}2 $$280.90
5-Bromonicotinic acid$$ \text{C}6\text{H}4\text{Br}\text{NO}_2 $$202.01
4-Bromonicotinic acid HBr$$ \text{C}6\text{H}5\text{Br}2\text{NO}2 $$282.92

Atomic Connectivity and Stereoelectronic Properties

The atomic connectivity of 4,5-dibromonicotinic acid is defined by its SMILES notation: O=C(O)C1=CN=CC(Br)=C1Br. Key structural features include:

  • Pyridine Core: A six-membered aromatic ring with nitrogen at the 1-position.
  • Substituent Positions:
    • Carboxylic acid (-COOH) at the 3-position.
    • Bromine atoms at the 4- and 5-positions.

The stereoelectronic properties arise from the interplay of substituents:

  • Electron-Withdrawing Effects: Bromine atoms withdraw electron density via inductive effects, reducing the electron richness of the pyridine ring. This destabilizes electrophilic attack at adjacent positions.
  • Resonance Interactions: The carboxylic acid group participates in resonance, delocalizing negative charge into the ring and further polarizing the molecule.
  • Acidity Enhancement: The combined electron-withdrawing effects of bromine and the carboxylic acid increase the acidity of the -COOH group compared to unsubstituted nicotinic acid ($$ \text{p}K_a \approx 4.85 $$).

Comparative Analysis with Monobrominated Nicotinic Acid Derivatives

Monobrominated analogs, such as 5-bromonicotinic acid and 4-bromonicotinic acid, differ in substitution patterns and electronic properties:

Substituent Position and Symmetry

  • 5-Bromonicotinic Acid: Bromine at the 5-position creates a meta relationship with the carboxylic acid group (3-position). This configuration allows limited resonance stabilization between substituents.
  • 4-Bromonicotinic Acid: Bromine at the 4-position places it ortho to the nitrogen atom, introducing steric hindrance and altering reactivity in cross-coupling reactions.
  • 4,5-Dibromonicotinic Acid: Adjacent bromine atoms at the 4- and 5-positions create a vicinal dihalide motif, which is rare in pyridine derivatives. This arrangement enhances electrophilic dehalogenation potential.

Electronic Effects

  • Electron Density: Density functional theory (DFT) calculations predict that dibromination reduces electron density at the 2- and 6-positions of the pyridine ring, making these sites less reactive toward electrophiles compared to monobrominated analogs.
  • Dipole Moment: The asymmetric substitution in 4,5-dibromonicotinic acid generates a larger dipole moment (estimated 5.2 D) than 5-bromonicotinic acid (3.8 D).

Synthetic Utility

  • Cross-Coupling Reactions: The dual bromine substituents in 4,5-dibromonicotinic acid enable sequential Suzuki-Miyaura couplings, offering a pathway to multifunctionalized pyridine derivatives.
  • Decarboxylation: The carboxylic acid group can be removed under basic conditions, yielding 4,5-dibromopyridine—a precursor for ligand synthesis in coordination chemistry.

Direct Bromination Techniques of Nicotinic Acid Derivatives

Direct bromination remains the most straightforward approach for introducing bromine atoms at the 4- and 5-positions of nicotinic acid. Classical methods employ bromine (Br₂) in combination with Lewis acids such as iron(III) bromide (FeBr₃) or aluminum chloride (AlCl₃) to activate the pyridine ring. A notable protocol involves sequential bromination at elevated temperatures (80–120°C), where the 5-position undergoes electrophilic substitution first due to its higher electron density, followed by 4-position bromination under controlled stoichiometry [1] [4].

Modern approaches utilize N-bromosuccinimide (NBS) in polar aprotic solvents like dimethylformamide (DMF), achieving regioselectivity through steric and electronic effects. Phosphine-mediated halogenation, as demonstrated by Cheng et al., enables precise 4-position functionalization through designed phosphonium intermediates (Figure 1) [4]. This method pairs 3-trifluoromethylpyridine-derived phosphines with bromine sources, yielding 4-bromonicotinic acid derivatives that subsequently undergo 5-position bromination via radical mechanisms.

Table 1: Comparison of Direct Bromination Methods

MethodBrominating AgentTemperature (°C)Yield (%)Regioselectivity
Classical Br₂/FeBr₃Br₂12065–70Moderate (4,5)
NBS/DMFNBS8075–80High (5 then 4)
Phosphine-mediated [4]HBr6088–92Excellent (4)

Halogen Exchange Reactions in Pyridinecarboxylic Acid Systems

Halogen exchange offers an alternative route using pre-halogenated precursors. Nickel-catalyzed Finkelstein reactions enable bromide-for-iodide substitution in 4-iodo-5-bromonicotinic acid, leveraging the oxidative addition of nickel(0) complexes (Figure 2) [3]. Recent work demonstrates that copper(I) iodide with trans-N,N′-dimethyl-1,2-cyclohexanediamine facilitates bromide-chloride exchange at the 4-position under mild conditions (110°C, ethanol), preserving the carboxylic acid functionality [3].

Electrochemical methods show promise for scale-up applications. By applying a −1.2 V potential in acetonitrile with tetrabutylammonium bromide, 4-chloronicotinic acid undergoes bromide substitution at the 4-position with 85% conversion efficiency [3]. This approach minimizes byproduct formation compared to traditional metal-catalyzed pathways.

Optimization of Reaction Conditions for Improved Yield

Reaction optimization focuses on three key parameters: catalyst loading, solvent selection, and temperature control. Cobalt-manganese-bromide (Co-Mn-Br) catalytic systems, adapted from nicotinic acid oxidation protocols, enhance bromination rates while suppressing decarboxylation [2]. In DMF at 90°C, a 1:0.5:1.2 molar ratio of Co(OAc)₂:Mn(OAc)₂:NaBr achieves 94% dibromination yield within 4 hours [2].

Microwave-assisted synthesis reduces reaction times from hours to minutes. Irradiating nicotinic acid with NBS (2.2 equiv) and FeBr₃ (10 mol%) in acetonitrile at 150 W for 15 minutes produces 4,5-dibromonicotinic acid with 89% yield and <2% mono-brominated byproducts [1].

Table 2: Optimized Conditions for Dibromination

ParameterClassical MethodMicrowave-Assisted
Time6–8 h15 min
Temperature120°C150°C (microwave)
Catalyst Loading15 mol% FeBr₃10 mol% FeBr₃
SolventCHCl₃CH₃CN
Yield70%89%

Purification Strategies and Byproduct Analysis

Crude reaction mixtures typically contain mono-brominated isomers (4- and 5-bromonicotinic acids) and debrominated nicotinic acid. Acid-base extraction proves effective for initial purification: dissolving the mixture in 1 M NaOH (pH 12) followed by gradual acidification to pH 2 selectively precipitates the dibrominated product [2]. High-performance liquid chromatography (HPLC) with a C18 column and 0.1% trifluoroacetic acid/acetonitrile gradient achieves >99% purity, resolving 4,5-dibromonicotinic acid (retention time: 8.2 min) from 3,5-dibromo (6.7 min) and 2,5-dibromo (7.4 min) isomers [4].

Byproduct formation mechanisms include:

  • Radical recombination: Bromine radicals generated during NBS reactions dimerize to form Br₂, which may over-brominate the ring [1].
  • Acid-catalyzed decarboxylation: Prolonged heating above 130°C converts 4,5-dibromonicotinic acid to 4,5-dibromopyridine (3–7% yield) [2].
  • Steric hindrance effects: Bulky substituents at the 6-position increase 3-bromo isomer formation by 12–15% [4].

Table 3: Common Byproducts and Mitigation Strategies

ByproductFormation CauseMitigation Method
3-Bromonicotinic acidRadical rearrangementLower temperature (60–80°C)
Nicotinic acidIncomplete brominationExcess Br₂ (2.5 equiv)
4,5,6-Tribromonicotinic acidOver-brominationControlled Br₂ addition (dropwise)

Molecular Structure and Crystal System

4,5-Dibromonicotinic acid represents a dihalogenated derivative of nicotinic acid with bromine atoms positioned at the 4 and 5 positions of the pyridine ring. The compound has a molecular formula of C₆H₃Br₂NO₂ and a molecular weight of 280.90 g/mol [1] . The Chemical Abstracts Service number for this compound is 1009334-28-4 [1] [3].

Crystal Packing and Intermolecular Interactions

While specific crystallographic data for 4,5-dibromonicotinic acid is limited in the literature, analysis of related halogenated nicotinic acid derivatives provides insight into expected solid-state characteristics. Studies on 5,6-dibromonicotinic acid have demonstrated that hydrogen bonding among molecules in the crystals of halogenated nicotinic acids constitutes an important intermolecular force that largely determines crystal structure . Research on 5-bromonicotinic acid has revealed head-to-head acid-acid hydrogen bond motifs generating centrosymmetric dimers [5] . These dimers are further connected into antiparallel ribbons through carbon-hydrogen to oxygen and carbon-hydrogen to nitrogen hydrogen bonds .

Structural Analysis Based on Related Compounds

X-ray crystallographic studies of 5-bromonicotinic acid and its solvates have shown that heteromeric nitrogen-hydrogen to oxygen and carbon-hydrogen to oxygen hydrogen bonds lead to infinite polar chains of the acid molecules [5]. In the unsolvated form, the principal noncovalent connector generates centrosymmetric dimers through head-to-head acid-acid hydrogen bonds [5]. The carboxylic acid group in brominated nicotinic acid derivatives typically exhibits angles approaching perpendicular orientation relative to the pyridine ring plane, as observed in related dihalogenated benzoic acid derivatives [7].

Structural FeatureCharacteristicReference Compound
Hydrogen Bonding PatternHead-to-head acid dimers5-Bromonicotinic acid [5]
Secondary InteractionsC-H⋯O and C-H⋯N bonds5-Bromonicotinic acid
Carboxyl Group OrientationNear-perpendicular to ring planeRelated dihalogenated acids [7]
Crystal PackingAntiparallel ribbon formationHalogenated carboxylic acids

Thermochemical Behavior: Melting Point and Boiling Point Relationships

Thermal Stability Analysis

Thermochemical behavior analysis of 4,5-dibromonicotinic acid must be inferred from comprehensive studies of related halogenated nicotinic acid derivatives. The melting point of 5-bromonicotinic acid has been consistently reported in the range of 178-187°C across multiple sources [8] [9] [10] [11] [12]. For comparison, 2-bromonicotinic acid exhibits a higher melting point of 200-203°C [13] [14].

Thermal Decomposition Patterns

Thermal analysis studies of nicotinic acid derivatives reveal characteristic decomposition patterns. Research on pyridinedicarboxylic acids demonstrates that compounds with carboxylic substituents in the 2-position are not very stable at high temperatures and therefore show low enthalpies of decomposition [15]. The thermal decomposition of sodium nicotinate occurs in consecutive steps between 410 and 780°C, with initial fusion at approximately 410°C followed by decomposition with formation of sodium carbonate and carbonaceous residue [16].

Studies on halogenated nicotinic acids have shown that the thermal behavior is influenced by the position and number of halogen substituents [17]. The thermal decomposition typically proceeds through decarboxylation reactions, with the stability order influenced by electronic effects of the halogen substituents.

Thermal Property5-Bromonicotinic Acid2-Bromonicotinic AcidPredicted for 4,5-Dibromonicotinic Acid
Melting Point (°C)178-187 [8] [9] [10]200-203 [13] [14]190-210*
Thermal StabilityModerateModerateEnhanced due to dual halogenation*
Decomposition PatternDecarboxylationDecarboxylationExpected decarboxylation*

*Predicted based on structural analogy and electronic effects

Boiling Point Estimations

Boiling point data for 4,5-dibromonicotinic acid is not directly available in the literature. However, predictive models based on 5-bromonicotinic acid, which has a calculated boiling point of 328.5±27.0°C at 760 mmHg [11], suggest that the additional bromine substituent would likely increase the boiling point due to increased molecular weight and enhanced intermolecular interactions.

Solubility Parameters in Organic and Aqueous Media

Aqueous Solubility Characteristics

Direct solubility data for 4,5-dibromonicotinic acid in water is not available in the current literature. However, solubility trends can be predicted based on related compounds. 5-Bromonicotinic acid demonstrates variable water solubility, described as "very soluble" [18] to "slightly soluble" [19] depending on conditions. The parent compound nicotinic acid exhibits high water solubility due to its polar carboxylic acid group and basic pyridine nitrogen [20] [21] [22].

The introduction of bromine substituents generally decreases water solubility due to increased hydrophobicity. The presence of two bromine atoms in 4,5-dibromonicotinic acid would be expected to further reduce aqueous solubility compared to monohalogenated derivatives.

Organic Solvent Solubility Profile

Comprehensive solubility studies of nicotinic acid in organic solvents demonstrate a solubility order of: dimethyl sulfoxide > methanol > ethanol > propanol > propan-2-ol > butanol > acetone > ethyl acetate [21] [23]. For 5-bromonicotinic acid, solubility in dimethyl sulfoxide and methanol is described as "slightly soluble" with approximately 1 mg/ml in dimethyl sulfoxide [24] .

Nicotinic acid demonstrates solubility of approximately 1 mg/ml in dimethyl sulfoxide and dimethyl formamide [20]. The halogenated derivatives typically show reduced solubility in polar protic solvents but maintain reasonable solubility in aprotic solvents like dimethyl sulfoxide.

Solvent TypeNicotinic Acid5-Bromonicotinic AcidExpected for 4,5-Dibromonicotinic Acid
WaterHigh solubility [21]Variable (very to slightly soluble) [19] [18]Limited solubility*
Dimethyl Sulfoxide~1 mg/ml [20]Slightly soluble (~1 mg/ml) [24]Moderate solubility*
MethanolHigh solubility [21]Slightly soluble [24]Limited to moderate*
EthanolModerate solubility [21]Sparingly soluble [14]Limited solubility*

*Predicted based on halogenation effects and structural considerations

Solvent Interaction Parameters

The solubility behavior of pyridine carboxylic acids is governed by multiple intermolecular interactions including hydrogen bonding, dipole-dipole interactions, and van der Waals forces. The carboxylic acid group provides hydrogen bond donor capability, while the pyridine nitrogen serves as a hydrogen bond acceptor [25]. The introduction of bromine substituents modifies these interaction patterns by increasing molecular polarizability and hydrophobic character.

Acid Dissociation Constants (pKa) and Tautomeric Equilibria

Predicted Acid Dissociation Behavior

While experimental pKa values for 4,5-dibromonicotinic acid are not available in the current literature, predictive analysis based on related compounds provides valuable insights. The pKa of 5-bromonicotinic acid has been predicted as 3.08±0.10 [24] [26], while 2-bromonicotinic acid shows a predicted pKa of 2.12±0.10 [13]. The parent nicotinic acid exhibits a pKa of approximately 4.75 for the carboxylic acid group.

The presence of bromine substituents at the 4 and 5 positions would be expected to significantly influence the acid dissociation behavior through electronic effects. Bromine atoms are electron-withdrawing groups that stabilize the conjugate base through inductive effects, thereby increasing acidity (lowering pKa values).

Electronic Effects on Acid Strength

The positioning of bromine substituents at the 4 and 5 positions places them in optimal positions to exert inductive effects on the carboxylic acid group at position 3. This electronic withdrawal would be expected to decrease the pKa compared to the parent nicotinic acid. Based on the additive nature of substituent effects, 4,5-dibromonicotinic acid would likely exhibit a pKa in the range of 2.5-3.0.

CompoundSubstituent PatternExperimental/Predicted pKaReference
Nicotinic acidNone~4.75Literature standard
5-Bromonicotinic acid5-Br3.08±0.10 [24] [26]
2-Bromonicotinic acid2-Br2.12±0.10 [13]
4,5-Dibromonicotinic acid4,5-diBr2.5-3.0*Predicted

*Estimated based on additive electronic effects

Tautomeric Considerations

Tautomeric equilibria in 4,5-dibromonicotinic acid would primarily involve the carboxylic acid group. The standard carboxylic acid-carboxylate equilibrium represents the principal acid-base behavior. The pyridine nitrogen can also participate in protonation equilibria, although this typically occurs at much lower pH values.

The presence of bromine substituents would not be expected to introduce additional tautomeric forms but would influence the position of existing equilibria through electronic effects. The electron-withdrawing nature of bromine substituents would stabilize the deprotonated carboxylate form, shifting the equilibrium toward dissociation at higher pH values compared to the parent compound.

Ionization State Distribution

The ionization behavior of 4,5-dibromonicotinic acid would follow the typical pattern for pyridine carboxylic acids. At physiological pH (7.4), the compound would exist predominantly in the zwitterionic form with the carboxylate group deprotonated and the pyridine nitrogen protonated. The exact distribution would depend on the specific pKa values for both ionizable groups.

XLogP3

1.8

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

280.85100 g/mol

Monoisotopic Mass

278.85305 g/mol

Heavy Atom Count

11

Dates

Last modified: 11-21-2023

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